1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 210159-08-3
VCID: VC21491923
InChI: InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
SMILES: CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)O
Molecular Formula: C10H8BrN3O2
Molecular Weight: 282.09g/mol

1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 210159-08-3

Cat. No.: VC21491923

Molecular Formula: C10H8BrN3O2

Molecular Weight: 282.09g/mol

* For research use only. Not for human or veterinary use.

1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - 210159-08-3

Specification

CAS No. 210159-08-3
Molecular Formula C10H8BrN3O2
Molecular Weight 282.09g/mol
IUPAC Name 1-(3-bromophenyl)-5-methyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Standard InChI Key YPDIRBVTVPXYLB-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)O
Canonical SMILES CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)O

Introduction

Chemical Identity and Structure

Basic Properties

1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is characterized by the following fundamental properties:

PropertyValue
CAS Number210159-08-3
Molecular FormulaC₁₀H₈BrN₃O₂
Molecular Weight282.09 g/mol
Exact Mass280.97999 g/mol
AppearanceCrystalline solid (predicted)
State at Room TemperatureSolid

The compound possesses a distinctive structure with a 3-bromophenyl group attached to a 1,2,3-triazole ring. The triazole ring contains a methyl substituent at the 5-position and a carboxylic acid group at the 4-position, creating a molecule with multiple functional sites that can participate in various chemical reactions and biological interactions.

Chemical Identifiers

For unambiguous identification in chemical databases and literature, the following identifiers are associated with 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:

Identifier TypeValue
IUPAC Name1-(3-bromophenyl)-5-methyltriazole-4-carboxylic acid
Common Name1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
PubChem CID838348
Synonyms1H-1,2,3-Triazole-4-carboxylic acid,1-(3-bromophenyl)-5-methyl-; 1-(3-Bromophenyl)-4-carboxy-5-methyl-1,2,3-triazole

Structural Features

The structure of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid integrates several key features that define its chemical behavior:

  • 1,2,3-Triazole Core: A five-membered heterocyclic ring containing three adjacent nitrogen atoms, which contributes to the compound's aromaticity and potential for hydrogen bonding.

  • 3-Bromophenyl Substituent: The meta-brominated phenyl group attached to the N1 position of the triazole ring introduces steric effects and provides a site for potential substitution reactions.

  • Methyl Group: Located at the C5 position of the triazole ring, enhancing the lipophilicity of the molecule.

  • Carboxylic Acid Functionality: Positioned at the C4 position of the triazole, offering acidic properties and serving as a versatile handle for further derivatization.

Physical and Chemical Properties

Computed Properties

Computational methods provide valuable insights into the physicochemical characteristics of this compound:

PropertyValue
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area68 Ų
Heavy Atom Count16
Complexity277
Covalently-Bonded Unit Count1

These properties suggest that the compound has moderate lipophilicity and hydrogen bonding capability, which are important factors for drug-like molecules. The XLogP3 value of 2.3 indicates a balance between hydrophilicity and lipophilicity, potentially favorable for membrane permeability while maintaining reasonable aqueous solubility.

Chemical Stability

The chemical stability of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be inferred from the general properties of triazole compounds:

Synthesis Methods

Optimization Strategies

Based on synthesis methods for similar compounds, the following optimization strategies may be applicable:

  • Catalyst Selection: For CuAAC reactions, the choice of copper catalyst (e.g., Cu(OTf)₂, CuSO₄/sodium ascorbate) can significantly impact yield and reaction rate.

  • Solvent Effects: DMSO often provides better results for triazole formations compared to other solvents like methanol or water.

  • Temperature Control: Reactions typically proceed at reflux conditions, but temperature optimization can minimize side reactions.

  • Base Selection: DBU has shown effectiveness in catalyzing triazole formations with β-ketoesters, but other bases like potassium ethoxide may also be suitable depending on the specific conditions .

Purification Techniques

Effective purification of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid likely involves:

  • Column Chromatography: Using silica gel with appropriate solvent systems (e.g., dichloromethane/ethyl acetate mixtures) to separate the target compound from reaction byproducts.

  • Recrystallization: From suitable solvent systems such as ethanol/water or acetone/hexane mixtures.

  • Preparative HPLC: For obtaining high-purity samples for analytical or biological testing purposes.

Chemical Reactivity

Functional Group Reactions

The reactivity of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is determined by its three main functional components:

  • Carboxylic Acid Group Reactions:

    • Esterification with alcohols to form esters

    • Amidation with amines to form amides

    • Reduction to alcohols using suitable reducing agents

    • Decarboxylation under harsh conditions

  • Bromine Substituent Reactions:

    • Cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce new carbon-carbon bonds

    • Nucleophilic aromatic substitution with strong nucleophiles

    • Metal-halogen exchange with organolithium reagents

  • Triazole Ring Reactions:

    • Limited electrophilic substitution due to the electron-deficient nature of the ring

    • Coordination with metals through the nitrogen atoms

    • Limited reactivity toward nucleophiles or electrophiles under normal conditions

Common Reagents and Conditions

Based on information about similar triazole compounds, the following reagents and conditions are likely relevant for reactions involving 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:

Reaction TypeReagentsConditionsExpected Products
EsterificationROH, H₂SO₄ or SOCl₂Reflux, 2-24 hCorresponding esters
AmidationAmines, coupling agents (EDC, HATU)Room temp. to 60°C, 2-24 hCorresponding amides
Suzuki CouplingBoronic acids, Pd catalysts80-120°C, base, 2-24 hAryl-substituted derivatives
ReductionLiAlH₄ or BH₃0°C to room temp., 2-24 hPrimary alcohol derivatives

Major Products Formed

The major products from reactions of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid would likely include:

  • Esters: R-substituted 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylates

  • Amides: N-substituted 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides

  • Aryl-Substituted Derivatives: 1-(3-arylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acids from cross-coupling reactions

  • Reduced Derivatives: (1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanol from carboxylic acid reduction

Biological Activity and Applications

Structure-Activity Relationships

While specific biological activity data for 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is limited in the available literature, inferences can be made from studies on similar triazole derivatives:

  • Antimicrobial Activity: 1,2,3-Triazole compounds with halogenated phenyl substituents often exhibit antimicrobial properties. The 3-bromophenyl group may enhance this activity through increased lipophilicity and potential interactions with biological targets.

  • Anticancer Potential: Many triazole derivatives show cytotoxic effects against various cancer cell lines. The presence of the bromine atom at the meta position could influence the compound's ability to interact with specific biological targets.

  • Enzyme Inhibition: Carboxylic acid-substituted triazoles have been investigated as enzyme inhibitors, particularly for enzymes with active sites containing basic residues that can interact with the acidic function.

Research Directions

Current research trends suggest several promising directions for investigation of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives:

  • Medicinal Chemistry: Exploration of structure-activity relationships through systematic modification of the core structure.

  • Material Science: Investigation of triazole compounds as components in advanced materials due to their stability and electronic properties.

  • Catalysis: Potential applications in asymmetric catalysis or as ligands for metal-catalyzed reactions.

  • Bioconjugation: Utilizing the carboxylic acid function for attachment to biomolecules for targeted drug delivery or imaging applications.

Spectroscopic Characterization

IR Spectroscopy

Predicted IR spectral features for 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:

Wavenumber (cm⁻¹)Assignment
3000-2800O-H stretching (carboxylic acid)
1700-1680C=O stretching (carboxylic acid)
1610-1580C=C and C=N stretching (aromatic and triazole)
1470-1430C-H bending (methyl group)
1280-1240C-N stretching (triazole)
1070-1030C-Br stretching
900-700Aromatic C-H out-of-plane bending

Mass Spectrometry

Expected mass spectrometry data for 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:

Fragmentm/z
[M]⁺282.09
[M+2]⁺284.09 (characteristic bromine isotope pattern)
[M-COOH]⁺237.05
[M-Br]⁺203.18

The characteristic isotope pattern for bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would produce a distinctive doublet pattern in the mass spectrum, which is useful for confirmation of structure.

Comparative Analysis with Similar Triazole Derivatives

Position Isomers

Comparison of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with its positional isomers reveals important structure-property relationships:

CompoundCAS NumberKey Differences
1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid210159-10-7 Bromine at ortho position creates steric hindrance near the triazole ring
1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid210159-08-3 Bromine at meta position provides balanced electronic effects
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid20725-34-2 Bromine at para position maximizes electronic effects through resonance

The position of the bromine substituent significantly affects:

  • Electronic distribution within the molecule

  • Crystal packing and intermolecular interactions

  • Reactivity toward nucleophiles and electrophiles

  • Biological activity profiles

Functional Group Modifications

Various functional group modifications of the core structure produce derivatives with altered properties:

ModificationExample CompoundExpected Property Changes
Methyl Group PositionTriazoles with methyl at different positionsAltered electronic distribution in triazole ring
Carboxylic Acid DerivatizationEsters, amides, alcoholsModified solubility, hydrogen bonding capability
Bromine ReplacementChloro, fluoro, or other substituentsChanged lipophilicity, electronic effects, biological activity
Additional SubstituentsCompounds with multiple functional groupsComplex alterations to physicochemical properties

Structure-Property Relationships

Analysis of structure-property relationships across the series of related triazole derivatives reveals several trends:

  • Lipophilicity: The position and nature of halogen substituents significantly affect the compound's XLogP3 values. Para-substituted derivatives typically show higher lipophilicity than meta-substituted ones.

  • Acidity: The carboxylic acid group's acidity is influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups like bromine tend to increase acidity.

  • Crystal Structure: The bromine position affects crystal packing arrangements through halogen bonding and other non-covalent interactions.

  • Biological Activity: Structure-activity relationship studies with similar compounds suggest that the position of substitution on the phenyl ring can dramatically alter binding affinity to biological targets.

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